1-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes for 5-Hydroxydantrolene involve the condensation of appropriate precursors
Condensation Reaction: The reaction between 3-ethoxy-4-hydroxybenzaldehyde and phenylthiourea yields 5-Hydroxydantrolene. The reaction is typically carried out in a suitable solvent (e.g., ethanol or methanol) under reflux conditions.
Chemical Reactions Analysis
Reactivity: 5-Hydroxydantrolene can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: 5-Hydroxydantrolene serves as a building block for designing novel compounds due to its unique structure.
Biology: Researchers explore its potential as a pharmacophore for drug discovery.
Medicine: Although not widely used clinically, it may have applications in treating specific diseases.
Industry: Its derivatives could find use in materials science or as intermediates in organic synthesis.
Mechanism of Action
- The exact mechanism remains an area of ongoing research.
- Molecular targets and pathways involved are yet to be fully elucidated.
Comparison with Similar Compounds
Similar Compounds: Dantrolene, a well-known muscle relaxant, shares structural similarities with 5-Hydroxydantrolene.
Uniqueness: 5-Hydroxydantrolene’s hydroxyphenyl group distinguishes it from other related compounds.
Properties
CAS No. |
301350-49-2 |
---|---|
Molecular Formula |
C16H17N3O2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C16H17N3O2S/c1-2-21-15-10-12(8-9-14(15)20)11-17-19-16(22)18-13-6-4-3-5-7-13/h3-11,20H,2H2,1H3,(H2,18,19,22)/b17-11+ |
InChI Key |
XRGBWPPBAYSCBK-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=S)NC2=CC=CC=C2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=S)NC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.